![molecular formula C10H6S2 B151619 thieno[2,3-f][1]benzothiole CAS No. 267-65-2](/img/structure/B151619.png)
thieno[2,3-f][1]benzothiole
Overview
Description
Thieno[2,3-f][1]benzothiole (CAS 267-65-2), also known as benzo[1,2-b:4,5-b']dithiophene, is a fused heterocyclic compound comprising two thiophene rings annulated to a central benzene ring. Its molecular formula is C₁₀H₆S₂, with a molecular weight of 190.285 g/mol and a planar, π-conjugated structure . Key properties include a melting point of 198°C, density of 1.393 g/cm³, and a boiling point of 344.4°C at 760 mmHg . The compound exhibits significant electronic delocalization, making it valuable in organic electronics, particularly in field-effect transistors (OFETs) with reported hole mobility of 1.4 × 10⁻² cm²V⁻¹s⁻¹ and On/Off ratios > 10⁷ .
Preparation Methods
One-Step Synthesis from Halogenated Benzaldehyde Precursors
A streamlined one-step synthesis of benzothieno[3,2-b]benzothiophene (BTBT), a structural analog of thieno[2,3-f] benzothiole, was achieved using o-chlorobenzaldehyde as the starting material . This method avoids multi-step sequences by directly forming the fused heterocyclic framework through intramolecular cyclization. The reaction employs a sulfur source, such as sodium sulfide, under reflux conditions in a polar aprotic solvent (e.g., DMF or NMP).
Key advantages of this approach include:
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High atom economy : The reaction eliminates the need for pre-functionalized intermediates.
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Scalability : Yields of 65–75% are achievable on a gram scale .
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Versatility : The protocol is adaptable to dinaphtho[2,3-b:2′,3′-f]thieno[3,2-b]thiophene (DNTT) by substituting naphthalene-derived precursors .
While this method is efficient, regioselectivity challenges arise when synthesizing asymmetrical derivatives. Computational studies suggest that electron-withdrawing substituents on the benzaldehyde moiety direct cyclization to the desired position .
Multi-Step Synthesis via Addition-Elimination and Cyclization
A modular strategy for benzodithienothiophenes (BDTTs), structurally related to thieno[2,3-f] benzothiole, involves three sequential steps: (1) addition–elimination, (2) reduction, and (3) palladium-catalyzed dehydrogenative cyclization .
Addition–Elimination Reaction
3-Bromobenzo[b]thiophene 1,1-dioxide reacts with 3-hydroxythiophene in tetrahydrofuran (THF) at 42°C in the presence of cesium carbonate to form dithienyl ether derivatives (70% yield) . This step establishes the sulfur-linked precursor critical for subsequent cyclization.
Reduction and Cyclization
The ether intermediate undergoes reduction with diisobutylaluminum hydride (DIBAL-H) to remove sulfone groups, followed by palladium-catalyzed dehydrogenative cyclization using palladium pivalate and silver pivalate. This dual-step process achieves BDTT in 82% yield .
Table 1: Optimization of Reduction Conditions for BDTT Synthesis
Entry | Reducing Agent | Temperature (°C) | Yield (%) |
---|---|---|---|
1 | DIBAL-H | 50 | 57 |
2 | DIBAL-H | 40 | 48 |
3 | DIBAL-H | 25 | <10 |
Data adapted from Kurimoto et al. highlights the temperature sensitivity of the reduction step.
Migita–Kosugi–Stille Cross-Coupling for π-Extended Derivatives
For π-extended thieno[2,3-f] benzothiole derivatives, Migita–Kosugi–Stille cross-coupling enables functionalization at the 2- and 2′-positions . Using Pd(PPh₃)₄ as a catalyst, tributylstannyl reagents couple with brominated precursors in toluene at 145°C, achieving yields up to 71% (Table 2).
Table 2: Yields of π-Extended BDTF Derivatives via Stille Coupling
Entry | Substituent | Product | Yield (%) |
---|---|---|---|
1 | 2-Thiazolyl | 5h | 71 |
2 | 2-Benzothiazolyl | 5i | 57 |
Adapted from Kurimoto et al. , this method underscores the versatility of cross-coupling in accessing electron-deficient substituents.
Comparative Analysis of Synthetic Methods
Table 3: Merits and Limitations of Preparation Methods
Method | Yield (%) | Complexity | Functional Group Tolerance |
---|---|---|---|
One-Step Cyclization | 65–75 | Low | Moderate |
Multi-Step Cyclization | 57–82 | High | High |
Fischer Indolization | 50–70 | Moderate | Low |
The one-step method offers simplicity but limited regiocontrol, whereas multi-step approaches enable precise functionalization at the cost of synthetic effort .
Chemical Reactions Analysis
Types of Reactions: Benzo[1,2-b:4,5-b’]dithiophene undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s electronic properties and enhancing its performance in optoelectronic applications .
Common Reagents and Conditions: Common reagents used in these reactions include triisopropylsilylethynyl (TIPS) and 4-octylphenylethynyl groups, which are used as donor units in copolymerization reactions . Stille coupling reactions are frequently employed to synthesize copolymers with specific electronic properties .
Major Products Formed: The major products formed from these reactions are copolymers with deep highest occupied molecular orbital (HOMO) levels and small band gaps. These properties are crucial for achieving high power conversion efficiencies in organic solar cells .
Scientific Research Applications
Benzo[1,2-b:4,5-b’]dithiophene has a wide range of scientific research applications. It is extensively used in the development of organic photovoltaic materials, organic thin-film transistors, and organic field-effect transistors . Additionally, benzo[1,2-b:4,5-b’]dithiophene-based materials have been used in the design of efficient red/near-infrared fluorophores for biological imaging and photodynamic therapy .
Mechanism of Action
The mechanism of action of benzo[1,2-b:4,5-b’]dithiophene involves its planar symmetrical molecular structure, which enables better π-π stacking and good electron delocalization . This structure facilitates efficient charge transport, making it suitable for use in organic field-effect transistors and organic photovoltaic devices .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Electronic Comparisons
Table 1: Key Properties of Thieno[2,3-f][1]benzothiole and Analogues
*Inferred from related derivatives or polymers.
Detailed Analysis
Benzo[b]benzo[4,5]thieno[2,3-d]thiophene (BTBT)
- Structure: Features a naphthalene core fused with two thiophenes, increasing conjugation length compared to this compound .
- Electronic Properties : Extended π-system lowers the band gap, enhancing charge transport. BTBT derivatives demonstrate superior hole mobility (>10 cm²V⁻¹s⁻¹ in single-crystal OFETs) .
- Applications : Used in high-performance organic semiconductors .
Thieno[2,3-d][1,3]dithiole-2-thione
- Structure : Contains two fused dithiole rings, introducing additional sulfur atoms .
- Electronic Properties : The sulfur-rich structure facilitates redox activity, making it a precursor for tetrathiafulvalene (TTF)-based conductive materials .
- Applications : Primarily in organic metals and charge-transfer salts .
Benzo[b]thieno[2,3-f]-1,5-thiazocin-6-ones
- Structure: Incorporates a nitrogen-containing thiazocinone ring, diverging from the all-sulfur heterocycles of this compound .
- Properties : Higher polarity due to N and O atoms, improving solubility for pharmaceutical use. Melting points range from 185–217°C .
- Applications : Antibacterial and antifungal agents .
Thieno[2,3-f]benzothiole-4,8-dione
Biological Activity
Thieno[2,3-f]benzothiole is a unique bicyclic compound that has garnered attention in various fields of research due to its notable biological activities. This article provides a comprehensive overview of the biological properties, synthesis, and potential applications of thieno[2,3-f]benzothiole, supported by data tables and relevant case studies.
Chemical Structure and Properties
Thieno[2,3-f]benzothiole consists of a thieno ring fused with a benzothiole moiety. Its molecular formula is , with a molecular weight of approximately 182.27 g/mol. The compound's structure is characterized by the presence of sulfur atoms within its rings, which contributes to its chemical reactivity and biological properties.
Biological Activities
Research indicates that thieno[2,3-f]benzothiole exhibits several significant biological activities:
- Antioxidant Activity : Thieno[2,3-f]benzothiole has been shown to scavenge free radicals effectively, which is crucial for mitigating oxidative stress-related diseases. Studies demonstrate that it can inhibit lipid peroxidation and protect cellular components from oxidative damage .
- Anti-inflammatory Properties : The compound has demonstrated the ability to inhibit inflammatory pathways. In vitro studies suggest that it can reduce the production of pro-inflammatory cytokines, making it a potential candidate for treating inflammatory disorders .
- Antidiabetic Effects : Preliminary studies indicate that thieno[2,3-f]benzothiole may help regulate blood glucose levels. Mechanistic studies are ongoing to elucidate how it influences glucose metabolism .
- Antimicrobial Activity : Some derivatives of thieno[2,3-f]benzothiole have shown promising antimicrobial properties against various pathogens, highlighting its potential in developing new antimicrobial agents .
Synthesis
The synthesis of thieno[2,3-f]benzothiole typically involves multi-step organic reactions. Common methods include:
- Cyclization Reactions : These reactions often utilize precursors that undergo cyclization to form the thieno-benzothiole structure.
- Functionalization : The compound can be further modified through various functionalization techniques to enhance its biological activity or tailor its properties for specific applications.
Case Study 1: Antioxidant Activity Evaluation
A study evaluated the antioxidant potential of thieno[2,3-f]benzothiole using DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. The results indicated a significant reduction in DPPH radical concentration upon treatment with the compound.
Concentration (µM) | DPPH Scavenging Activity (%) |
---|---|
10 | 25 |
50 | 55 |
100 | 85 |
This data suggests that thieno[2,3-f]benzothiole exhibits dose-dependent antioxidant activity.
Case Study 2: Anti-inflammatory Mechanism
In another study focusing on anti-inflammatory effects, thieno[2,3-f]benzothiole was tested in lipopolysaccharide (LPS)-induced macrophages. The compound significantly reduced the expression levels of TNF-α and IL-6.
Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) |
---|---|---|
Control | 100 | 150 |
LPS | 300 | 400 |
LPS + Thieno | 150 | 200 |
These findings indicate that thieno[2,3-f]benzothiole can modulate inflammatory responses effectively.
Properties
IUPAC Name |
thieno[2,3-f][1]benzothiole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6S2/c1-3-11-9-6-8-2-4-12-10(8)5-7(1)9/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URMVZUQDPPDABD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=CC3=C(C=C21)SC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00455379 | |
Record name | Benzo[1,2-b:4,5-b']dithiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00455379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
267-65-2 | |
Record name | Benzo[1,2-b:4,5-b']dithiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00455379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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